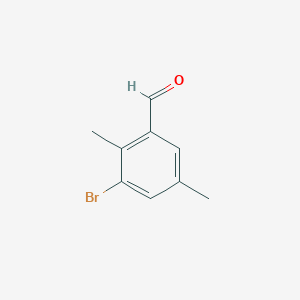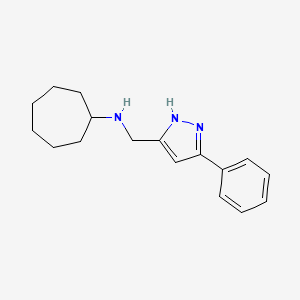![molecular formula C18H19N3O B6318204 (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-29-2](/img/structure/B6318204.png)
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is 293.152812238 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound “(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine” are currently unknown. This compound is a research chemical and may be used as a synthesis intermediate for compounds used as medicaments
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined in the literature. Given its structural similarity to other heterocyclic compounds, it might influence a range of biochemical pathways. Heterocyclic compounds are known to exhibit a broad range of chemical and biological properties . They are integral to many natural products such as histidine, purine, histamine, and DNA-based structures .
Pharmacokinetics
Its molecular weight is 293.4 g/mol, which is within the range generally favorable for oral bioavailability.
生化学分析
Biochemical Properties
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form complexes with certain enzymes, potentially inhibiting or activating their catalytic functions. For instance, it has been observed to interact with pyrazole-containing enzymes, affecting their biochemical pathways . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, the compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, highlighting its potential as a modulator of cellular functions.
Molecular Mechanism
The molecular mechanism of action of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. This binding can result in conformational changes in the target biomolecules, affecting their activity and stability . Furthermore, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular functions, emphasizing the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular functions, while higher dosages can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity. Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the levels of metabolites and the overall metabolic flux . The compound’s impact on metabolic pathways can lead to changes in the production and utilization of energy within cells, highlighting its significance in cellular metabolism.
Transport and Distribution
The transport and distribution of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution within tissues can influence its overall activity and effectiveness, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of (4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-17-7-5-14(6-8-17)12-19-13-15-3-2-4-16(11-15)18-9-10-20-21-18/h2-11,19H,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPDSFZUFAARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)

![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)
![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)
![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318197.png)

![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6318208.png)


